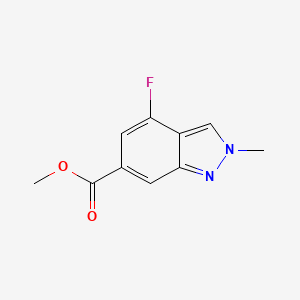
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluoro-2-methylbenzoic acid with hydrazine, followed by esterification with methanol to form the desired indazole derivative . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions include hydroxylated indazoles, reduced alcohols or aldehydes, and substituted derivatives with various functional groups.
科学的研究の応用
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- Methyl 4-chloro-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
- Methyl 4-iodo-2-methyl-2H-indazole-6-carboxylate
Uniqueness
Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also improves its pharmacokinetic properties, making it a more promising candidate for drug development .
特性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
methyl 4-fluoro-2-methylindazole-6-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3 |
InChIキー |
BOMAZNBKBCMNTM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C(=CC(=CC2=N1)C(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















